molecular formula C8H14BrNOS B8394057 3-(4-Bromobutyl)-2-methyl-4-thiazolidinone

3-(4-Bromobutyl)-2-methyl-4-thiazolidinone

Cat. No. B8394057
M. Wt: 252.17 g/mol
InChI Key: PVSVFTCNOQAENG-UHFFFAOYSA-N
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Patent
US05229388

Procedure details

To a -73° C. solution of 3-(4-bromobutyl)-2-methyl-4-thiazolidinone (6.00 g), methyliodide (10.99 g) and THF (50 ml) under nitrogen was added lithium bis(trimethylsilyl)amide (0.0500 mol) in THF (50 ml) at a rate to maintain the internal temperature below -55° C. The resulting solution was stirred at <-55° C. for 10 minutes, allowed to warm to -40° C., and at which temperature 1N HCl (250 ml) was added. The aqueous mixture was extracted with 25% benzene/ether (3×125 ml). The combined extracts were washed with brine (200 ml), dried (Na2SO4), and concentrated to a liquid which was chromatographed on silica gel yielding 5.07 g of a liquid. The liquid was distilled to give 3.80 g of a clear liquid, b.p. 109°-114° C. at 0.20 mmHg.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.99 g
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1C(=O)C[S:8][CH:7]1[CH3:12].[CH3:13]I.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl.[CH2:26]1[CH2:30][O:29]C[CH2:27]1>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:30](=[O:29])[C:26]([CH3:27])([CH3:13])[S:8][CH:7]1[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrCCCCN1C(SCC1=O)C
Name
Quantity
10.99 g
Type
reactant
Smiles
CI
Name
Quantity
0.05 mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at <-55° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below -55° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 25% benzene/ether (3×125 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a liquid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel yielding 5.07 g of a liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCCCCN1C(SC(C1=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.